molecular formula C7H12O3 B8477593 5-Methyl-tetrahydro-pyran-2-carboxylic acid

5-Methyl-tetrahydro-pyran-2-carboxylic acid

Cat. No. B8477593
M. Wt: 144.17 g/mol
InChI Key: SYQDOLPKJJFZBL-UHFFFAOYSA-N
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Patent
US07402608B2

Procedure details

To a solution of 5-methyl-3,6-dihydro-2H-pyran-2-carboxylic acid (40 mg, 0.28 mmol) in MeOH (2.0 mL) was added 5% Pt-C (20 mg), hydrogenated for 16 h at 20 psi. The reaction mixture was filtered off through celite, washed with MeOH and concentration of the filtrate gave 2:1 ratio of geometrical isomers of 5-methyl-tetrahydro-pyran-2-carboxylic acid (37 mg, 91%).
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][O:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][CH:3]=1>CO.[Pt]>[CH3:1][CH:2]1[CH2:7][O:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
CC1=CCC(OC1)C(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered off through celite
WASH
Type
WASH
Details
washed with MeOH and concentration of the filtrate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1CCC(OC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 37 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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